molecular formula C15H14N4O2S B4363643 3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Cat. No.: B4363643
M. Wt: 314.4 g/mol
InChI Key: GGXDTFNLGJSLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves the formation of the quinazolinone core followed by the introduction of the cyclopropyl and oxadiazole moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized from anthranilic acid derivatives through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the oxadiazole moiety .

Scientific Research Applications

3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

3-cyclopropyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-13(18-21-17-9)8-22-15-16-12-5-3-2-4-11(12)14(20)19(15)10-6-7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXDTFNLGJSLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CSC2=NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 2
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 3
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

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